2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group, a fluorinated phenyl group, and a pyridinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps. One common approach is to start with the chlorination of 3,5-dimethylphenol to obtain 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with an appropriate acylating agent to form the phenoxyacetyl chloride derivative. The final step involves the reaction of this intermediate with 3-fluorobenzylamine and 2-aminopyridine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to the formation of various substituted phenoxy compounds .
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: Shares the chlorinated phenoxy group but lacks the additional functional groups present in the target compound.
3-Fluorobenzylamine: Contains the fluorinated phenyl group but lacks the phenoxy and pyridinyl groups.
2-Aminopyridine: Contains the pyridinyl group but lacks the phenoxy and fluorinated phenyl groups.
Uniqueness
2-(4-Chloro-3,5-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H20ClFN2O2 |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H20ClFN2O2/c1-15-10-19(11-16(2)22(15)23)28-14-21(27)26(20-8-3-4-9-25-20)13-17-6-5-7-18(24)12-17/h3-12H,13-14H2,1-2H3 |
InChI Key |
JMUMVYSXWAYCTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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